

Application Notes and Protocols: 5-bromo-N-methylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-bromo-N-methylpyridin-2-amine**

Cat. No.: **B1284176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Amino-5-bromopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a multitude of approved drugs, largely owing to the pyridine ring's ability to engage in biologically relevant interactions and its synthetic tractability. Within this class, **5-bromo-N-methylpyridin-2-amine** emerges as a particularly valuable building block. Its strategic disubstitution pattern—a bromine atom at the 5-position and a methylamino group at the 2-position—offers a versatile platform for the synthesis of complex molecules, especially in the realm of targeted therapies such as kinase inhibitors.

The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. This facilitates the systematic exploration of chemical space to optimize drug-target interactions. The 2-methylamino group, on the other hand, can act as a crucial hydrogen bond donor and/or acceptor, often playing a pivotal role in the binding of the molecule to its biological target. This document provides a comprehensive guide to the applications of **5-bromo-N-methylpyridin-2-amine** in medicinal chemistry, complete with detailed experimental protocols and an exploration of its role in the synthesis of bioactive compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-bromo-N-methylpyridin-2-amine** is essential for its effective utilization in synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂	[1] [2]
Molecular Weight	187.04 g/mol	[1] [2]
CAS Number	84539-30-0	[1] [2]
Boiling Point	245°C	[3]
Flash Point	102°C	[3]
Density	1.581 g/cm ³	[3]
Storage Conditions	Keep in dark place, Inert atmosphere, 2-8°C	[3]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2-amino-5-bromopyridine core is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. These inhibitors often target the ATP-binding site of kinases, and the aminopyridine moiety is adept at forming key hydrogen bond interactions with the hinge region of the kinase. **5-bromo-N-methylpyridin-2-amine** serves as a critical starting material for the synthesis of a variety of kinase inhibitors, including those targeting:

- Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in a range of pathologies, including neurodegenerative diseases and cancer. The 2-aminopyrimidine scaffold, readily accessible from 2-aminopyridine precursors, has been a fertile ground for the discovery of potent GSK-3 inhibitors.[\[4\]](#)[\[5\]](#)

- Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a promising target for anticancer therapies. Derivatives of 2-amino-5-bromo-4-methylpyridine have been successfully developed as potent PLK4 inhibitors.[6][7]
- PI3 Kinase and VEGFR-2: The 2-amino-5-bromopyridine scaffold is a key intermediate in the synthesis of inhibitors for these crucial targets in cancer therapy.[8]

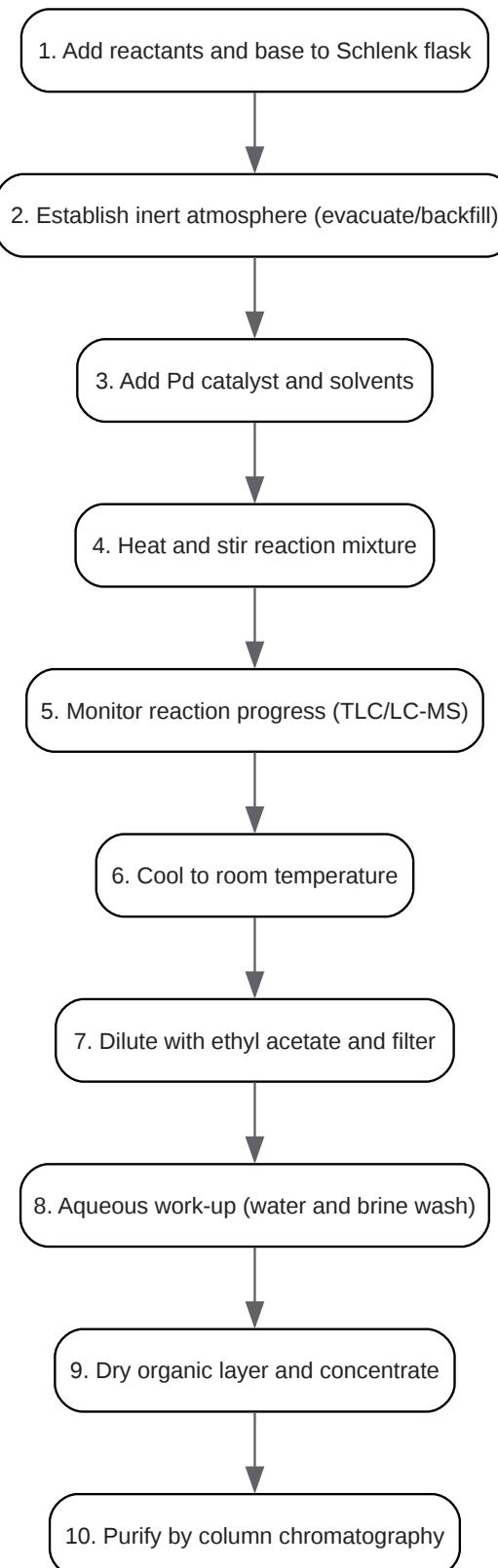
The synthetic utility of **5-bromo-N-methylpyridin-2-amine** is exemplified in the construction of fused heterocyclic systems, such as the imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities, including antiproliferative effects.

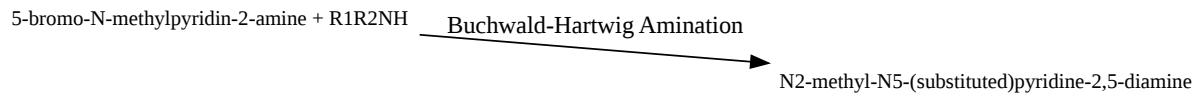
Synthetic Protocols: Harnessing the Reactivity of **5-bromo-N-methylpyridin-2-amine**

The bromine atom at the 5-position is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. Below are detailed, representative protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

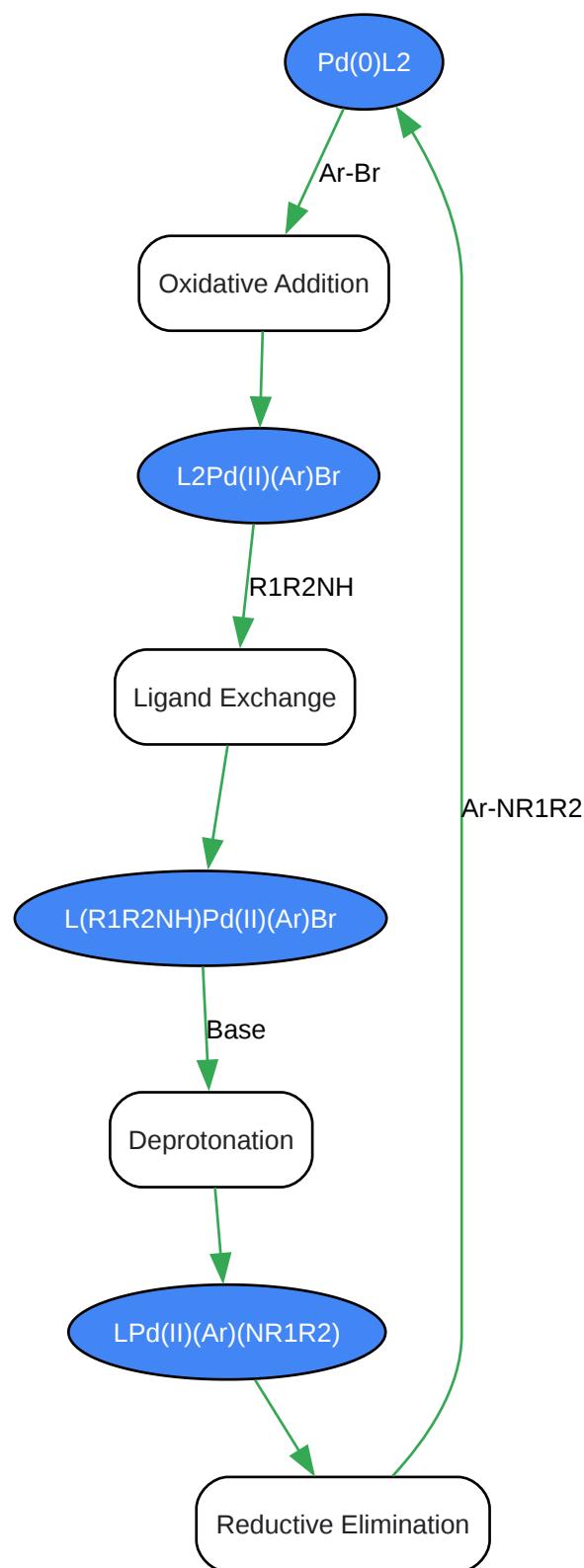
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of **5-bromo-N-methylpyridin-2-amine** with an arylboronic acid. The conditions are adapted from established methods for structurally similar bromopyridines.[9][10]


Reaction Scheme:


5-bromo-N-methylpyridin-2-amine + Ar-B(OH)2

Suzuki Coupling


5-aryl-N-methylpyridin-2-amine

Pd(PPh₃)₄, K₃PO₄
1,4-Dioxane/H₂O, 85-95 °C

Pd(OAc)₂, Ligand, Base
Toluene, 80-110 °C

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. CAS 84539-30-0 | 3H31-9-0Y | MDL MFCD08272096 | 5-Bromo-2-(N-methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 3. 84539-30-0 CAS MSDS (5-BROMO-N-METHYLPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-bromo-N-methylpyridin-2-amine in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284176#application-of-5-bromo-n-methylpyridin-2-amine-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com